(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one is a protostane triterpenoid compound isolated from the dried rhizomes of Alisma species, commonly referred to as Alismatis rhizoma. These plants have been used in traditional Asian medicine to treat various ailments, including inflammatory and vascular diseases . This compound is one of the many alisol compounds, which also include alisol A, alisol B, and their acetate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one involves the extraction and isolation from Alismatis rhizoma. The process typically includes:
Extraction: The dried rhizomes are ground into a fine powder and subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The use of advanced chromatographic methods ensures the purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alisol derivatives, which may exhibit different biological activities.
Scientific Research Applications
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one has been extensively studied for its pharmacological properties. Some of its applications include:
Chemistry: Used as a reference compound in the study of triterpenoids.
Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.
Medicine: Studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Industry: Used in the development of natural product-based pharmaceuticals.
Mechanism of Action
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one exerts its effects through various molecular targets and pathways, including:
Farnesoid X Receptor: Modulates lipid metabolism and inflammation.
Soluble Epoxide Hydrolase: Involved in the regulation of epoxide/diol ratios, impacting multiple pathologies.
AMP-activated Protein Kinase: Plays a role in energy homeostasis and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Alisol A: Known for its anti-inflammatory and lipid-lowering effects.
Alisol B: Exhibits antioxidant and anticancer properties.
Alisol C: Studied for its hepatoprotective effects.
Uniqueness of (5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
This compound is unique due to its specific molecular targets and pathways, particularly its interaction with soluble epoxide hydrolase and its role in modulating epoxide/diol ratios . This distinguishes it from other alisol compounds, which may have different primary targets and mechanisms of action.
Properties
CAS No. |
19865-73-7 |
---|---|
Molecular Formula |
C30H50O5 |
Molecular Weight |
490.725 |
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25+,28+,29+,30+/m1/s1 |
InChI Key |
HNOSJVWYGXOFRP-ZDASAUIYSA-N |
SMILES |
CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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